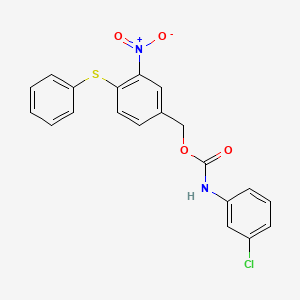

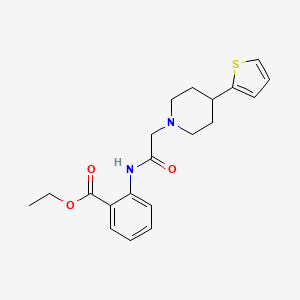

Ethyl 2-(2-(4-(thiophen-2-yl)piperidin-1-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the piperidine ring. The properties of the compound would be heavily influenced by the functional groups present.Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the ester group could undergo hydrolysis, the amide group could participate in condensation reactions, and the piperidine ring could undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces .科学的研究の応用

Asymmetric Synthesis Building Blocks

The asymmetric intramolecular Michael reaction of acyclic compounds has been explored to obtain chiral building blocks, such as ethyl (4-acetyl-1-benzylpyrrolidin-3-yl)acetate and ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate, which are pivotal for enantioselective alkaloid synthesis. These compounds serve as versatile chiral building blocks, showcasing the importance of asymmetric synthesis in the construction of complex molecular structures with high optical yield, crucial for pharmaceutical applications and the synthesis of natural products (Hirai et al., 1992).

Electrochemical and Electrochromic Properties

Research into novel donor–acceptor type monomers, such as ethyl 4-(3,6-di(thiophen-2-yl)-9H-carbazole-9-yl)-benzoate (ETCB), highlights the significant impact of different acceptor groups on electrochemical activity and electrochromic properties. These studies reveal the potential of these compounds in developing advanced electrochromic devices and materials, offering insights into their application in smart windows, displays, and energy storage devices (Bin Hu et al., 2013).

Synthetic Dyes and Fluorescence

The Gewald reaction has enabled the synthesis of ethyl 2-acetamido-3-cyano-5-carbethoxy thiophene-4-acetic acid ester, leading to the development of novel styryl dyes with promising dyeing properties on polyester and fluorescence in solution. This research underscores the role of synthetic chemistry in creating functional dyes for industrial applications, including textiles and materials science (D. W. Rangnekar & R. W. Sabnis, 2007).

Antitumor Activity

The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been explored for its biological activities, especially in the context of antitumor effects. These compounds have been tested against Gram-negative and Gram-positive bacteria, demonstrating the ongoing research into novel therapeutic agents against cancer and bacterial infections (H. Khalid et al., 2016).

Catalytic Asymmetric Hydrogenation

The application of catalytic asymmetric hydrogenation in synthesizing ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate for the formal synthesis of cognitive enhancer T-588 exemplifies the integration of catalysis in medicinal chemistry. This process highlights the importance of catalytic methods in achieving high enantiomeric excess, critical for the development of pharmaceuticals with precise therapeutic effects (Xiaoming Li et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 2-[[2-(4-thiophen-2-ylpiperidin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-2-25-20(24)16-6-3-4-7-17(16)21-19(23)14-22-11-9-15(10-12-22)18-8-5-13-26-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMOZBAJNBDTHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-Methyl-3-(trifluoromethyl)pyrazol-4-yl]-2-oxoacetic acid](/img/structure/B2655431.png)

![N2-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-N4,N4-dimethylpyrimidine-2,4-diamine](/img/structure/B2655434.png)

![Ethyl 2-[2-(2-phenylacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2655435.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2655436.png)

![4-ethoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2655439.png)

![N-([1,1'-biphenyl]-2-yl)-2-(2-oxo-3-(p-tolyl)imidazolidin-1-yl)acetamide](/img/structure/B2655440.png)

![1-(4-Chlorophenyl)-2-[[4-ethyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2655443.png)